molecular formula C16H18FN5O3 B15032072 7-(4-Fluoro-benzyl)-8-(3-hydroxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione

7-(4-Fluoro-benzyl)-8-(3-hydroxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B15032072
M. Wt: 347.34 g/mol
InChI Key: XVDSENHYLWRYIH-UHFFFAOYSA-N
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Description

“7-(4-Fluoro-benzyl)-8-(3-hydroxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione” is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is characterized by the presence of a fluoro-benzyl group, a hydroxy-propylamino group, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-Fluoro-benzyl)-8-(3-hydroxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Fluoro-benzylation: Introduction of the 4-fluoro-benzyl group through nucleophilic substitution reactions.

    Hydroxy-propylamination: Addition of the 3-hydroxy-propylamino group via reductive amination or other suitable methods.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy-propylamino group.

    Reduction: Reduction reactions could target the fluoro-benzyl group or the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of antiviral or anticancer agents.

    Industry: Use in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids. The fluoro-benzyl and hydroxy-propylamino groups may enhance binding affinity or specificity to molecular targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

“7-(4-Fluoro-benzyl)-8-(3-hydroxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione” is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C16H18FN5O3

Molecular Weight

347.34 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H18FN5O3/c1-21-13-12(14(24)20-16(21)25)22(15(19-13)18-7-2-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,2,7-9H2,1H3,(H,18,19)(H,20,24,25)

InChI Key

XVDSENHYLWRYIH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=C(C=C3)F

Origin of Product

United States

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